2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diethylaminocarbothioyl group: This step involves the reaction of diethylamine with carbon disulfide to form diethylaminocarbothioyl chloride.
Attachment of the sulfanyl group: The diethylaminocarbothioyl chloride is then reacted with a suitable thiol to form the diethylaminocarbothioylsulfanyl intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to form the acetylated product.
Formation of the quinoline ring: The final step involves the cyclization of the acetylated product with a suitable precursor to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or thiols.
Scientific Research Applications
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
SODIUM 2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ETHANESULFONATE: This compound shares the diethylaminocarbothioylsulfanyl group but has a different overall structure.
Indole Derivatives: These compounds share the quinoline ring structure and have similar biological activities.
Uniqueness
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C38H40N2OS2 |
---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C38H40N2OS2/c1-6-39(7-2)36(42)43-27-35(41)40-34-24-23-32(25-33(34)28(3)26-37(40,4)5)38(29-17-11-8-12-18-29,30-19-13-9-14-20-30)31-21-15-10-16-22-31/h8-26H,6-7,27H2,1-5H3 |
InChI Key |
SOQHYECTMWGJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.